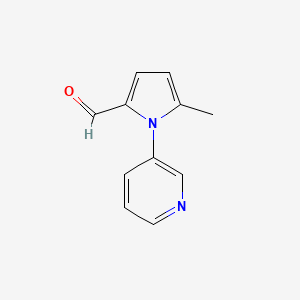

5-Methyl-1-(3-pyridinyl)-1H-pyrrole-2-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methyl-1-pyridin-3-ylpyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-9-4-5-11(8-14)13(9)10-3-2-6-12-7-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKCNYESURGGJKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CN=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50589890 | |

| Record name | 5-Methyl-1-(pyridin-3-yl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

931985-65-8 | |

| Record name | 5-Methyl-1-(pyridin-3-yl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Methyl-1-(3-pyridinyl)-1H-pyrrole-2-carbaldehyde physical properties

An In-Depth Technical Guide to the Physical Properties of 5-Methyl-1-(3-pyridinyl)-1H-pyrrole-2-carbaldehyde

Abstract: This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound (CAS No. 931985-65-8). Synthesizing data from supplier technical sheets and chemical databases, this document serves as a foundational resource for researchers, chemists, and drug development professionals. The guide covers the compound's chemical identity, its significance as a versatile synthetic building block, and its core physicochemical properties. Furthermore, it outlines the standard analytical methodologies essential for its characterization and discusses the causality behind these experimental choices, ensuring a framework for self-validating protocols. While empirical data for certain properties remain unpublished, this paper establishes a baseline for future investigative work.

Introduction and Strategic Importance

This compound is a heterocyclic compound featuring a pyrrole ring core, a structure known for its prevalence in biological systems and pharmaceutical agents.[1] Its strategic importance is amplified by the presence of two key functional groups: a reactive aldehyde and a pyridinyl moiety. The aldehyde group serves as a versatile handle for a wide array of chemical transformations, including condensations and cross-coupling reactions, making it a valuable precursor in the synthesis of more complex molecules.[1]

This compound is particularly noted as a key intermediate in the development of pharmaceuticals, especially those targeting neurological disorders.[1] Beyond medicine, it is explored in material science for its potential to create novel polymers and coatings with enhanced durability.[1] Its unique structure may offer advantages over similar compounds, such as improved solubility or tailored reactivity, making it a compound of high interest.[1]

Diagram 1: Structural Relationship

Caption: Logical construction of the target molecule from its core scaffolds.

Core Physicochemical Properties

The fundamental physical properties of a compound are critical for its handling, reaction setup, purification, and formulation. The data summarized below has been consolidated from available technical sources.

Table 1: Summary of Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 931985-65-8 | [1] |

| Molecular Formula | C₁₁H₁₀N₂O | [1] |

| Molecular Weight | 186.2 g/mol | [1] |

| Appearance | Yellow solid | [1] |

| Purity | ≥ 95% (Determined by NMR) | [1] |

| Storage | Recommended at 0-8°C | [1] |

| Melting Point | Data not publicly available | [1] |

| Boiling Point | Data not publicly available | |

| Solubility | Data not publicly available; noted for potential improved solubility characteristics.[1] |

Analysis and Interpretation

-

Molecular Weight: At 186.2 g/mol , the compound has a relatively low molecular weight, which is often desirable in drug discovery for adhering to guidelines like Lipinski's Rule of Five for oral bioavailability.

-

Appearance & Purity: Its nature as a yellow solid is a key identifier for visual inspection. A purity of ≥95% confirmed by NMR indicates that the material is suitable for most synthetic and research applications without further purification.[1]

-

Storage and Stability: The recommendation for refrigerated storage (0-8°C) suggests that the compound may be sensitive to heat or prolonged exposure to ambient conditions.[1] The aldehyde functionality can be susceptible to oxidation, and proper storage under an inert atmosphere, while not explicitly stated, is best practice to ensure long-term stability and prevent degradation.

Analytical Characterization Protocols

To ensure the identity, purity, and structural integrity of this compound, a suite of spectroscopic techniques is required. While full datasets are proprietary or unpublished, the following methodologies represent the authoritative standard for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would be essential.

-

Expertise & Causality: ¹H NMR is the method of choice for confirming the proton environment. It would verify the presence of the methyl group, the distinct protons on the pyrrole and pyridine rings, and the characteristic downfield singlet for the aldehyde proton (typically δ 9-10 ppm). The integration of these signals provides a quantitative proton count, validating the structure. ¹³C NMR complements this by identifying all unique carbon atoms, including the carbonyl carbon of the aldehyde (typically δ 180-200 ppm). The purity statement of "≥ 95% (NMR)" signifies that this technique was used to quantify the compound against a standard, confirming its quality.[1]

Mass Spectrometry (MS)

MS is a critical technique for confirming the molecular weight of a compound.

-

Expertise & Causality: High-resolution mass spectrometry (HRMS) would be employed to determine the compound's exact mass. For a molecular formula of C₁₁H₁₀N₂O, the expected monoisotopic mass is approximately 186.0793 Da. An experimental HRMS result matching this value to within a few parts per million (ppm) provides authoritative confirmation of the elemental composition, leaving no ambiguity. This technique is self-validating as it directly measures a fundamental physical property of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Expertise & Causality: This technique is ideal for rapid confirmation of key structural features. For this compound, the IR spectrum would be expected to show a strong, sharp absorption band around 1650-1700 cm⁻¹ corresponding to the C=O stretch of the conjugated aldehyde. Additional characteristic bands for aromatic C-H and C=C/C=N stretching would confirm the presence of the pyrrole and pyridine rings.

Exemplar Experimental Workflow: Melting Point Determination

Determining the melting point is a fundamental experiment to assess the purity of a solid crystalline compound. A sharp melting range typically indicates high purity, while a broad and depressed range suggests the presence of impurities.

Diagram 2: Workflow for Melting Point Determination

Caption: Standard operating procedure for determining the melting point of a solid.

Gaps in Knowledge and Future Directions

A thorough review of public-domain data reveals significant gaps in the physicochemical profile of this compound. Specifically, empirical data for the following properties are lacking:

-

Melting Point: Essential for purity assessment and as a key physical identifier.

-

Solubility: Quantitative solubility data in a range of common organic solvents (e.g., DMSO, DMF, methanol, dichloromethane) and aqueous systems is crucial for designing reaction conditions and for formulation in drug development.

-

Spectral Data: While NMR is used for purity assessment, the publication of fully assigned ¹H and ¹³C NMR spectra, along with IR and MS data, would provide an invaluable reference for researchers.

-

Crystal Structure: X-ray crystallography would provide definitive proof of structure and insights into the solid-state packing and intermolecular interactions.

Future work should prioritize the experimental determination of these properties to build a complete and authoritative profile of this important synthetic intermediate.

Conclusion

This compound is a compound of significant interest in both pharmaceutical and materials science, valued for its versatile synthetic handles.[1] Its identity is defined by a molecular formula of C₁₁H₁₀N₂O, a molecular weight of 186.2 g/mol , and its appearance as a yellow solid.[1] While a complete public dataset of its physical properties is not yet available, this guide establishes a baseline of knowledge and outlines the authoritative analytical protocols required for its comprehensive characterization. The elucidation of its remaining physical properties will further enhance its utility and application in advanced scientific research.

References

5-Methyl-1-(3-pyridinyl)-1H-pyrrole-2-carbaldehyde chemical structure

An In-Depth Technical Guide to the Synthesis and Structural Elucidation of 5-Methyl-1-(3-pyridinyl)-1H-pyrrole-2-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and organic synthesis. The document delineates the molecule's structural architecture, outlines a robust synthetic pathway leveraging established name reactions, and details the spectroscopic techniques essential for its unambiguous structural verification. By integrating theoretical principles with practical, field-proven methodologies, this guide serves as an essential resource for scientists and drug development professionals working with pyridinyl-pyrrole scaffolds. These scaffolds are integral to a wide array of biologically active molecules, and understanding the synthesis and characterization of this key building block is paramount for the development of novel therapeutics.

Molecular Architecture and Physicochemical Properties

This compound is a multi-functionalized aromatic heterocycle. Its structure is built upon a central five-membered pyrrole ring, which is substituted at three key positions. The nitrogen atom of the pyrrole ring (position 1) is linked to the 3-position of a pyridine ring, creating an N-aryl bond that influences the electronic properties of both ring systems. An electron-donating methyl group at the 5-position and an electron-withdrawing carbaldehyde (formyl) group at the 2-position complete the structure. This specific arrangement of substituents creates a molecule with distinct electronic and steric characteristics, making it a valuable and reactive intermediate in organic synthesis. The aldehyde group, in particular, serves as a versatile handle for a variety of subsequent chemical transformations.

An In-depth Technical Guide to 5-Methyl-1-(3-pyridinyl)-1H-pyrrole-2-carbaldehyde (CAS Number: 931985-65-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Methyl-1-(3-pyridinyl)-1H-pyrrole-2-carbaldehyde, a key heterocyclic intermediate in contemporary organic synthesis and medicinal chemistry. The document delineates its chemical and physical properties, outlines a plausible and detailed synthetic pathway, and discusses methods for its characterization and purification. Furthermore, it explores the compound's significant role as a versatile building block in the development of novel therapeutics, particularly in the domain of kinase inhibitors. This guide is intended to serve as a valuable resource for researchers engaged in drug discovery and development, offering both foundational knowledge and practical insights into the utilization of this important scaffold.

Introduction: The Significance of the Pyrrole Scaffold

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various chemical transformations make it an attractive moiety for the design of biologically active molecules. Pyrrole derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The introduction of specific substituents onto the pyrrole ring allows for the fine-tuning of a compound's steric and electronic profile, thereby influencing its biological target affinity and pharmacokinetic properties. The title compound, this compound, embodies this principle, combining the pyrrole core with a methyl group, a pyridinyl substituent, and a reactive carbaldehyde function, making it a valuable precursor in the synthesis of complex molecular architectures.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 931985-65-8 | |

| Molecular Formula | C₁₁H₁₀N₂O | |

| Molecular Weight | 186.2 g/mol | |

| Appearance | Yellow solid | |

| Purity | ≥ 95% (by NMR) | |

| Storage Conditions | 0-8°C |

Synthesis and Mechanism

Step 1: Paal-Knorr Synthesis of 1-(3-Pyridinyl)-5-methyl-1H-pyrrole

The Paal-Knorr synthesis is a classic and highly effective method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia. In this proposed first step, 3-aminopyridine is reacted with a suitable 1,4-dicarbonyl precursor, such as acetonylacetone (hexane-2,5-dione), under acidic conditions to yield the N-pyridinyl-substituted methylpyrrole intermediate.

Reaction Scheme: (Acetonylacetone) + (3-Aminopyridine) → 1-(3-Pyridinyl)-2,5-dimethyl-1H-pyrrole

Causality of Experimental Choices:

-

Reactants: 3-aminopyridine serves as the nitrogen source for the pyrrole ring, directly incorporating the desired pyridinyl moiety at the N1 position. Acetonylacetone is the 1,4-dicarbonyl component that forms the carbon backbone of the pyrrole.

-

Catalyst: An acid catalyst, typically a protic acid like acetic acid or a Lewis acid, is employed to protonate one of the carbonyl groups of the diketone. This enhances its electrophilicity, facilitating the initial nucleophilic attack by the amino group of 3-aminopyridine.

-

Solvent and Temperature: The reaction is often carried out in a solvent that can accommodate the reactants and facilitate heat transfer, such as ethanol or acetic acid. Reflux temperatures are commonly used to drive the condensation and subsequent cyclization and dehydration steps to completion.

Mechanism of the Paal-Knorr Synthesis:

The mechanism of the Paal-Knorr pyrrole synthesis is well-established and proceeds through a series of nucleophilic additions and dehydrations.

Caption: Mechanism of the Paal-Knorr pyrrole synthesis.

Step 2: Vilsmeier-Haack Formylation of 1-(3-Pyridinyl)-5-methyl-1H-pyrrole

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. The N-pyridinyl-substituted pyrrole from Step 1 is an electron-rich heterocycle, making it an excellent substrate for this transformation. The reaction introduces a formyl (-CHO) group, typically at the C2 or C5 position of the pyrrole ring, which are the most nucleophilic positions. Given that the C5 position is already substituted with a methyl group, the formylation is expected to occur regioselectively at the C2 position.

Reaction Scheme: 1-(3-Pyridinyl)-5-methyl-1H-pyrrole → this compound

Causality of Experimental Choices:

-

Reagents: The Vilsmeier reagent, an electrophilic iminium salt, is typically generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).

-

Solvent: The reaction is often carried out in an excess of DMF, which serves as both a reagent and a solvent. An inert co-solvent such as dichloromethane may also be used.

-

Temperature: The formation of the Vilsmeier reagent is exothermic and is usually performed at low temperatures (0-5 °C). The subsequent formylation reaction is then typically conducted at room temperature or with gentle heating.

-

Work-up: The reaction is quenched by the addition of water or an aqueous base (e.g., sodium acetate or sodium bicarbonate solution), which hydrolyzes the intermediate iminium species to the final aldehyde product.

Mechanism of the Vilsmeier-Haack Reaction:

The reaction proceeds via the formation of the electrophilic Vilsmeier reagent, followed by an electrophilic aromatic substitution on the pyrrole ring.

Caption: Mechanism of the Vilsmeier-Haack reaction.

Characterization and Structural Elucidation

The unambiguous identification of this compound relies on a combination of spectroscopic techniques. While specific experimental spectra for this exact compound are not publicly available, the expected spectral data can be predicted based on the analysis of closely related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrole and pyridine rings, as well as the methyl and aldehyde protons. The protons on the pyrrole ring (at C3 and C4) would appear as doublets. The pyridinyl protons would exhibit a characteristic splitting pattern. The aldehyde proton would be a singlet in the downfield region (around 9-10 ppm), and the methyl protons would appear as a singlet in the upfield region (around 2-3 ppm).

-

¹³C NMR: The carbon NMR spectrum would show 11 distinct signals corresponding to the carbon atoms in the molecule. The aldehyde carbonyl carbon would be the most downfield signal (around 180-190 ppm). The carbons of the pyrrole and pyridine rings would appear in the aromatic region (approximately 110-150 ppm), and the methyl carbon would be the most upfield signal.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. Under electron ionization (EI), the molecular ion peak ([M]⁺) would be observed at m/z = 186. Subsequent fragmentation would likely involve the loss of the aldehyde group and fragmentation of the pyridine ring.

Infrared (IR) Spectroscopy

The IR spectrum would provide information about the functional groups present. Key absorption bands would include:

-

A strong C=O stretching vibration for the aldehyde group around 1660-1700 cm⁻¹.

-

C-H stretching vibrations for the aromatic rings and the aldehyde proton.

-

C=C and C=N stretching vibrations for the aromatic rings.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of a variety of biologically active compounds. Its structural features, particularly the pyridinylpyrrole core, are found in several classes of therapeutic agents.

Precursor for Kinase Inhibitors

A significant application of this and structurally related pyrrole derivatives is in the synthesis of protein kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, most notably cancer. The pyrrolopyrimidine scaffold, which can be synthesized from pyrrole-2-carbaldehyde precursors, is a deaza-isostere of adenine, the core component of ATP. This structural mimicry allows pyrrolopyrimidine-based compounds to act as competitive inhibitors at the ATP-binding site of various kinases. For instance, the drug Sunitinib, a multi-targeted tyrosine kinase inhibitor, features a substituted pyrrole core. The aldehyde functionality of the title compound serves as a versatile handle for elaboration into more complex structures, such as the pyrimidine ring of pyrrolopyrimidines, or for the introduction of other pharmacophoric groups through reactions like condensation or reductive amination.

Caption: Synthetic utility in kinase inhibitor development.

Intermediate for Other Biologically Active Molecules

Beyond kinase inhibitors, the unique substitution pattern of this compound makes it a precursor for a diverse range of other potential therapeutic agents. The pyridinyl moiety can influence solubility and interactions with biological targets, while the aldehyde group can be transformed into a wide array of other functional groups, including amines, alcohols, carboxylic acids, and various heterocyclic systems. This versatility allows for its use in the synthesis of compounds targeting neurological disorders, as well as in the development of novel agrochemicals.

Conclusion

This compound is a strategically important building block for chemical synthesis, particularly in the realm of drug discovery. Its synthesis, achievable through a logical sequence of well-established reactions, provides access to a scaffold with significant potential for biological activity. The presence of the reactive aldehyde group, coupled with the pyridinyl and methyl substituents on the pyrrole core, offers medicinal chemists a rich platform for the creation of diverse compound libraries. As the demand for novel and effective therapeutics continues to grow, the utility of such versatile intermediates in the development of next-generation medicines, especially targeted therapies like kinase inhibitors, is set to expand.

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Methyl-1-(3-pyridinyl)-1H-pyrrole-2-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of the novel heterocyclic compound, 5-Methyl-1-(3-pyridinyl)-1H-pyrrole-2-carbaldehyde. In the absence of publicly available experimental spectra, this document leverages advanced computational prediction methodologies to present an authoritative analysis of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, in-depth data interpretation, and a foundational understanding of the molecule's structural and electronic characteristics as revealed by modern spectroscopic techniques.

Introduction

This compound is a compound of significant interest in medicinal chemistry and materials science, featuring a unique molecular architecture that combines a substituted pyrrole ring with a pyridine moiety. This structure suggests potential applications as a versatile synthetic intermediate for the development of novel therapeutic agents and functional materials. Accurate structural elucidation and characterization are paramount for its effective utilization. Spectroscopic analysis is the cornerstone of this characterization, providing unambiguous evidence of molecular structure and purity.

This guide presents a detailed examination of the predicted spectroscopic data for this compound, offering insights into the expected spectral features and their correlation with the molecular structure.

Molecular Structure and Predicted Spectroscopic Overview

The structure of this compound is depicted below. The numbering convention used throughout this guide for the pyrrole and pyridine rings is also indicated.

Figure 1. Molecular structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data

The predicted ¹H NMR chemical shifts for this compound in CDCl₃ are summarized in the table below. Predictions were generated using a combination of established chemical shift rules for heterocyclic systems and online prediction tools.[1][2]

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-CHO | 9.5 - 9.7 | s | - |

| H6' (Py) | 8.6 - 8.8 | d | ~2.0 |

| H2' (Py) | 8.5 - 8.7 | dd | ~4.8, 1.5 |

| H4' (Py) | 7.6 - 7.8 | ddd | ~8.0, 2.5, 1.5 |

| H5' (Py) | 7.3 - 7.5 | dd | ~8.0, 4.8 |

| H3 (Pyrrole) | 6.9 - 7.1 | d | ~4.0 |

| H4 (Pyrrole) | 6.2 - 6.4 | d | ~4.0 |

| CH₃ | 2.3 - 2.5 | s | - |

Table 1. Predicted ¹H NMR data for this compound.

Expert Interpretation of the Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum reveals a set of distinct signals that are consistent with the proposed structure.

-

Aldehyde Proton (H-CHO): The most downfield signal, predicted in the 9.5-9.7 ppm range, is characteristic of an aldehyde proton. Its singlet multiplicity is expected as there are no adjacent protons within three bonds.

-

Pyridine Protons (H2', H4', H5', H6'): The pyridine ring protons are expected to appear in the aromatic region, significantly downfield due to the electron-withdrawing nature of the nitrogen atom. The predicted chemical shifts and multiplicities are in line with a 3-substituted pyridine ring. H6' and H2' are most deshielded due to their proximity to the nitrogen.

-

Pyrrole Protons (H3, H4): The two protons on the pyrrole ring are predicted to appear as doublets with a coupling constant of approximately 4.0 Hz, which is typical for vicinal coupling in a pyrrole ring.[3] The electron-withdrawing aldehyde group at C2 is expected to deshield the adjacent H3 proton relative to H4.

-

Methyl Protons (CH₃): The methyl group protons are predicted to appear as a singlet in the upfield region (2.3-2.5 ppm), consistent with a methyl group attached to an aromatic ring.

References

An In-Depth Spectroscopic Guide to 5-Methyl-1-(3-pyridinyl)-1H-pyrrole-2-carbaldehyde: A Technical Whitepaper for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of 5-Methyl-1-(3-pyridinyl)-1H-pyrrole-2-carbaldehyde, a heterocyclic compound of significant interest in pharmaceutical research and organic synthesis.[1] By dissecting the constituent functional groups—a substituted pyrrole ring, a pyridine moiety, a methyl group, and an aldehyde function—we will predict and interpret the key spectral features. This document serves as a foundational resource for researchers, enabling confident structural verification, purity assessment, and further investigation of this versatile molecule and its derivatives in drug development pipelines.

Introduction: The Structural and Pharmaceutical Significance

This compound is a compound that merges several key pharmacophores. The pyrrole ring is a fundamental component of many biological systems and a privileged scaffold in medicinal chemistry.[2][3] The pyridine ring is another essential heterocyclic motif frequently incorporated into drug candidates to modulate physicochemical properties and target interactions. The aldehyde functional group provides a reactive handle for a multitude of synthetic transformations, making it a valuable intermediate for the construction of more complex molecular architectures.[1][4]

Understanding the precise spectral signature of this molecule is paramount for its effective utilization. This guide will delve into the theoretical underpinnings of NMR and IR spectroscopy as they apply to this specific structure, offering a detailed roadmap for spectral interpretation.

Predicted Infrared (IR) Spectrum Analysis

Infrared spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. The predicted IR spectrum of this compound will be dominated by absorptions arising from the aldehyde, the aromatic rings, and the methyl group.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

A standard and efficient method for obtaining an IR spectrum of a solid sample is through Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FT-IR) spectroscopy.

Methodology:

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR setup. This will be automatically subtracted from the sample spectrum.

-

Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

Acquire the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Key Vibrational Modes and Their Predicted Frequencies

The following table summarizes the expected characteristic absorption bands for this compound.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale and Commentary |

| Aldehyde | C=O Stretch | 1685-1710 | Strong | The aldehyde carbonyl is conjugated with the pyrrole ring, which lowers the stretching frequency from that of a typical saturated aldehyde (1720-1740 cm⁻¹).[5][6][7] This delocalization of electron density weakens the C=O double bond. |

| Aldehyde | C-H Stretch | 2830-2695 (often two bands) | Medium | The C-H stretch of the aldehyde proton is a highly diagnostic feature. A band around 2720 cm⁻¹ is particularly indicative of an aldehyde.[5] |

| Aromatic Rings | C=C & C=N Stretch | 1600-1450 | Medium to Strong | These absorptions arise from the stretching vibrations within the pyrrole and pyridine rings. The exact positions and number of bands can be complex due to the substituted nature of the rings. |

| Aromatic Rings | C-H Stretch | 3100-3000 | Medium to Weak | The stretching vibrations of the C-H bonds on the aromatic rings typically appear at wavenumbers slightly higher than those of aliphatic C-H bonds.[8] |

| Methyl Group | C-H Stretch | 2950-2850 | Medium | These bands correspond to the symmetric and asymmetric stretching of the C-H bonds in the methyl group. |

| Pyrrole Ring | N-H Bending (if unsubstituted) | ~1500-1400 | Medium | In this N-substituted pyrrole, this band will be absent, which is a key confirmation of the structure. The C-N stretching vibrations will be present.[9] |

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are indispensable for unambiguous structure elucidation.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

Methodology:

-

Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or DMSO-d₆). The choice of solvent can slightly influence chemical shifts.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent, to calibrate the chemical shift scale to 0 ppm.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum. A standard acquisition might involve a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, more scans are required. A proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide information on the number of different types of protons, their electronic environments, and their proximity to other protons.

References

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.pg.edu.pl [chem.pg.edu.pl]

- 7. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Synthesis of Substituted Pyrrole-2-carbaldehydes

Abstract: Pyrrole-2-carbaldehydes are privileged heterocyclic scaffolds that serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2] Their unique electronic properties and the reactivity of the formyl group make them versatile building blocks for constructing more complex molecular architectures, including anti-inflammatory agents, anti-cancer drugs, and specialized dyes.[1] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic strategies for accessing substituted pyrrole-2-carbaldehydes. We will delve into the mechanistic underpinnings of classical and modern synthetic routes, offer field-proven experimental protocols, and discuss the critical parameters that ensure high-yield, selective transformations.

Foundational Strategies: Formylation of Pre-existing Pyrrole Scaffolds

The most direct approach to pyrrole-2-carbaldehydes involves the electrophilic formylation of a pre-formed pyrrole ring. The inherent electron-rich nature of the pyrrole heterocycle makes it highly susceptible to electrophilic aromatic substitution, with a strong kinetic and thermodynamic preference for reaction at the C2 (α) position.[3]

The Vilsmeier-Haack Reaction: The Cornerstone of Pyrrole Formylation

The Vilsmeier-Haack reaction is arguably the most reliable and widely employed method for the synthesis of pyrrole-2-carbaldehydes.[4][5] It utilizes a specialized electrophile, the "Vilsmeier reagent," generated in situ from an N,N-disubstituted formamide (typically N,N-dimethylformamide, DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[6][7]

Causality and Mechanism: The efficacy of this reaction stems from the generation of a moderately reactive, yet highly selective, electrophile: the chloroiminium cation. This reagent is potent enough to react with the electron-rich pyrrole ring but is generally not reactive enough to engage with less activated aromatic systems, providing a wide functional group tolerance.[3]

The mechanism proceeds in two primary stages:

-

Formation of the Vilsmeier Reagent: DMF acts as a nucleophile, attacking the electrophilic phosphorus center of POCl₃. A subsequent cascade involving chloride displacement and elimination generates the electrophilic chloroiminium ion.[3][8]

-

Electrophilic Aromatic Substitution: The π-system of the pyrrole ring attacks the electrophilic carbon of the Vilsmeier reagent. This attack preferentially occurs at the C2 position to maximize the stability of the resulting cationic intermediate (the sigma complex), which is resonance-stabilized by the nitrogen lone pair.[6] Subsequent deprotonation restores aromaticity, yielding an iminium salt intermediate.

-

Hydrolysis: Aqueous workup hydrolyzes the iminium salt to furnish the final pyrrole-2-carbaldehyde.[7]

Caption: Key stages of the Vilsmeier-Haack formylation of pyrrole.

Field-Proven Experimental Protocol: Synthesis of Pyrrole-2-carbaldehyde [6][9]

-

Reaction Setup: In a three-necked, oven-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (1.1 molar equivalents).

-

Reagent Formation: Cool the flask to 0 °C using an ice-water bath. Add phosphorus oxychloride (POCl₃, 1.1 molar equivalents) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature is maintained between 10-20 °C.[9] An exothermic reaction forms the Vilsmeier complex.

-

Pyrrole Addition: After the addition is complete, remove the ice bath and stir the mixture for an additional 15 minutes at room temperature. Subsequently, dissolve pyrrole (1.0 molar equivalent) in a minimal amount of anhydrous DMF or dichloromethane (DCM) and add it dropwise to the reaction mixture, maintaining the temperature below 30 °C.

-

Reaction: Upon completion of the addition, heat the reaction mixture to 40-50 °C and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Hydrolysis: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice (approx. 10g per 1g of pyrrole). Stir vigorously for 30 minutes to ensure complete hydrolysis of the iminium salt intermediate.[6]

-

Neutralization and Extraction: Slowly neutralize the acidic solution by the portion-wise addition of a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

-

Purification: Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Trustworthiness Note - Avoiding Over-oxidation: A common pitfall is the over-oxidation of the desired aldehyde to pyrrole-2-carboxylic acid, which typically occurs during the workup phase.[10] To mitigate this, ensure the workup is performed promptly after the reaction is complete, minimize the product's exposure to air, and consider washing the combined organic extracts with a mild reducing agent solution (e.g., 5% sodium bisulfite) to quench any residual oxidizing species.[10] Strict temperature control during the initial reaction is also critical to prevent side reactions.[10]

The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction offers an alternative formylation route using chloroform (CHCl₃) and a strong base.[11] However, for pyrrole substrates, this method is often plagued by lower yields and a significant side reaction.

Mechanism and Key Challenge: The reaction proceeds via the generation of dichlorocarbene (:CCl₂) as the electrophile.[11] While dichlorocarbene does react with the pyrrole ring, the initial adduct can undergo a ring-expansion rearrangement, leading to the formation of 3-chloropyridine as a major byproduct, thereby reducing the yield of the desired pyrrole-2-carbaldehyde.[11]

Caption: Competing pathways in the Reimer-Tiemann reaction of pyrrole.

Due to these limitations, the Vilsmeier-Haack reaction remains the superior and more predictable choice for the direct formylation of simple pyrroles.

De Novo Strategies: Constructing the Aldehyde-Functionalized Ring

An alternative to functionalizing a pre-existing ring is to construct the pyrrole core with the aldehyde group (or a precursor) already incorporated into one of the starting materials. This approach is particularly valuable for synthesizing highly substituted or complex pyrroles.

Paal-Knorr Synthesis Variants

The Paal-Knorr synthesis, the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, is a classic and robust method for pyrrole formation.[12][13] By choosing a 1,4-dicarbonyl precursor that contains a masked or protected aldehyde, one can synthesize pyrrole-2-carbaldehydes. This strategy has been employed in the total synthesis of several natural products.[14]

Caption: Conceptual workflow for synthesizing pyrrole-2-carbaldehydes via Paal-Knorr.

Modern Multicomponent Oxidative Annulation

Recent advances in methodology have focused on more atom-economical and environmentally benign syntheses. A notable example is the de novo synthesis of pyrrole-2-carbaldehydes from aryl methyl ketones, arylamines, and acetoacetate esters.[15][16][17]

Causality and Mechanism: This powerful transformation is mediated by a copper/iodine catalytic system and uses molecular oxygen as the terminal oxidant.[15] The aldehyde oxygen atom is derived directly from O₂, making it a highly efficient and "green" process that avoids stoichiometric hazardous oxidants.[15][17] The proposed mechanism is a complex cascade involving initial iodination of the methyl ketone, Kornblum oxidation to a glyoxal intermediate, condensation with the arylamine and acetoacetate ester, and a final oxidative cyclization/aromatization to form the polysubstituted pyrrole-2-carbaldehyde.[15]

Optimized Experimental Protocol: [15]

-

Setup: To a reaction tube, add the aryl methyl ketone (0.5 mmol), arylamine (0.6 mmol), acetoacetate ester (0.75 mmol), CuCl₂ (0.025 mmol, 5 mol%), and I₂ (0.8 mmol).

-

Reaction: Add DMSO (2 mL) as the solvent. The tube is then charged with O₂ (via a balloon) and heated to 100 °C in an oil bath for the specified time (typically 8-12 hours).

-

Workup: After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with saturated Na₂S₂O₃ solution to remove residual iodine, followed by water and brine.

-

Purification: The organic layer is dried over Na₂SO₄, filtered, and concentrated. The residue is purified by flash column chromatography on silica gel.

Data Presentation: Substrate Scope and Yields

| Entry | Aryl Methyl Ketone | Arylamine | Yield (%)[15] |

| 1 | Acetophenone | Aniline | 74 |

| 2 | 4'-Methoxyacetophenone | Aniline | 72 |

| 3 | 4'-Chloroacetophenone | Aniline | 68 |

| 4 | Acetophenone | 4-Methoxyaniline | 70 |

| 5 | Acetophenone | 4-Chloroaniline | 65 |

Functional Group Interconversion: Oxidation of 2-Methylpyrroles

A common and logical synthetic route is the oxidation of a readily available 2-methylpyrrole to the corresponding 2-carbaldehyde. This transformation requires careful selection of the oxidant to prevent over-oxidation to the carboxylic acid or degradation of the sensitive pyrrole ring.[18]

Methodology and Reagent Choice: While various oxidants can be employed, reagents like selenium dioxide (SeO₂) or ceric ammonium nitrate (CAN) are often used for the selective oxidation of activated methyl groups. The reaction conditions, including temperature, solvent, and reaction time, must be meticulously controlled to maximize the yield of the aldehyde. The challenge lies in stopping the oxidation at the aldehyde stage, as the product itself can be susceptible to further oxidation.[10]

Analytical Characterization

Unambiguous characterization of the synthesized pyrrole-2-carbaldehyde is essential. The parent compound (1H-pyrrole-2-carbaldehyde) serves as a useful benchmark.

Spectroscopic Data for 1H-Pyrrole-2-carbaldehyde

| Data Type | Characteristic Signals / Values |

| Formula | C₅H₅NO[19] |

| Mol. Weight | 95.10 g/mol [19] |

| ¹H NMR (CDCl₃) | δ 9.50 (s, 1H, -CHO), 7.19 (m, 1H, H5), 7.01 (m, 1H, H3), 6.34 (m, 1H, H4), ~10.8 (br s, 1H, NH).[20][21] |

| ¹³C NMR (CDCl₃) | δ ~179 (-CHO), ~132 (C2), ~125 (C5), ~122 (C3), ~111 (C4). |

| IR (KBr) | ν ~3200-3400 cm⁻¹ (N-H stretch), ~1660 cm⁻¹ (C=O stretch). |

| MS (EI) | m/z (%) 95 (M⁺, 100), 94, 67, 39.[22] |

Conclusion

The synthesis of substituted pyrrole-2-carbaldehydes is a mature field with a diverse array of reliable methodologies. For the formylation of simple, robust pyrroles, the Vilsmeier-Haack reaction remains the gold standard due to its high yields and predictability. For the construction of more complex, highly substituted targets, modern de novo syntheses , such as the copper/iodine-catalyzed oxidative annulation, offer remarkable efficiency and a favorable environmental profile. Finally, the oxidation of 2-methylpyrroles provides a classic functional group interconversion route, provided that reaction conditions are carefully controlled to prevent over-oxidation. The choice of synthetic strategy must be guided by the specific substitution pattern desired, the availability of starting materials, and the required scale of the reaction. A thorough understanding of the mechanisms and experimental nuances detailed in this guide will empower researchers to confidently and successfully synthesize these invaluable chemical intermediates.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds - Google Patents [patents.google.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Vilsmeier formylation of pyrrole [quimicaorganica.org]

- 9. quora.com [quora.com]

- 10. benchchem.com [benchchem.com]

- 11. chemistnotes.com [chemistnotes.com]

- 12. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/C8NP00051D [pubs.rsc.org]

- 15. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation [organic-chemistry.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. The Oxidation of Pyrrole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 1H-Pyrrole-2-carboxaldehyde [webbook.nist.gov]

- 20. Pyrrole-2-carboxaldehyde(1003-29-8) 1H NMR [m.chemicalbook.com]

- 21. spectrabase.com [spectrabase.com]

- 22. spectrabase.com [spectrabase.com]

Discovery and Development of Novel Pyrrole-Based Biological Agents: A Technical Guide

<

Introduction: The Privileged Pyrrole Scaffold in Medicinal Chemistry

The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone in the architecture of countless biologically active molecules, both natural and synthetic.[1][2] Its unique electronic properties and structural versatility have made it a "privileged scaffold" in medicinal chemistry, consistently appearing in drugs across a wide range of therapeutic areas.[3][4] From the anti-inflammatory properties of ketorolac to the cholesterol-lowering effects of atorvastatin and the anticancer activity of sunitinib, the pyrrole moiety is a recurring motif in successful pharmaceuticals.[5] This guide provides an in-depth technical exploration of the discovery and development of novel pyrrole-based biological agents, offering insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, describe self-validating protocols, and ground our discussion in authoritative scientific literature.

I. Target Identification and Validation: The Genesis of a Pyrrole-Based Drug

The journey to a new drug begins with the identification and validation of a biological target implicated in a disease process. The choice of target dictates the subsequent screening and optimization strategies for pyrrole-based compounds.

Causality in Target Selection: The selection of a target is not arbitrary. It is driven by a deep understanding of the pathophysiology of the disease. For instance, in many cancers, kinases involved in signal transduction are overactive, making them prime targets for therapeutic intervention.[6] This understanding has led to the successful development of pyrrole-based kinase inhibitors.[6][7] Similarly, the cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, making them attractive targets for anti-inflammatory drugs.[8]

Experimental Workflow: Target Validation

A critical step is to validate that modulating the chosen target will have the desired therapeutic effect. This is often achieved through a combination of genetic and pharmacological approaches.

Protocol 1: Target Validation using RNA Interference (RNAi)

-

Cell Line Selection: Choose a human cell line relevant to the disease of interest (e.g., a cancer cell line for an oncology target).

-

siRNA Design and Transfection: Design and synthesize small interfering RNAs (siRNAs) that specifically target the mRNA of the protein of interest. Transfect these siRNAs into the chosen cell line.

-

Target Knockdown Confirmation: After 48-72 hours, assess the level of target protein knockdown using Western blotting or quantitative PCR (qPCR). A significant reduction in protein levels confirms successful knockdown.

-

Phenotypic Assays: Evaluate the effect of target knockdown on a relevant cellular phenotype. For example, in a cancer cell line, this could be a cell proliferation assay (e.g., MTT or CellTiter-Glo®).

-

Data Analysis and Interpretation: A significant change in the phenotype upon target knockdown provides strong evidence for the target's role in the disease process, thus validating it for a drug discovery program.

II. Lead Discovery: Finding the Initial Spark

Once a target is validated, the next step is to identify "lead" compounds – molecules that interact with the target and show a desired biological effect. For pyrrole-based agents, this can be achieved through various screening strategies.

High-Throughput Screening (HTS): Casting a Wide Net

HTS allows for the rapid screening of large libraries of compounds to identify initial hits. The success of an HTS campaign hinges on a robust and reliable assay.

Experimental Workflow: High-Throughput Screening for a Kinase Inhibitor

Caption: High-throughput screening workflow for identifying pyrrole-based kinase inhibitors.

Protocol 2: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

-

Reagent Preparation: Prepare solutions of the target kinase, a suitable substrate, and ATP at optimized concentrations.

-

Compound Dispensing: In a 384-well plate, dispense a small volume (e.g., 50 nL) of each pyrrole compound from the library into individual wells.

-

Kinase Reaction: Add the kinase, substrate, and ATP to the wells to initiate the kinase reaction. Incubate for a predetermined time (e.g., 60 minutes) at room temperature.

-

ATP Depletion Measurement: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Luminescence Detection: Add Kinase Detection Reagent to convert the newly generated ADP to ATP, which then drives a luciferase reaction. Measure the resulting luminescent signal.

-

Data Analysis: The amount of light generated is proportional to the kinase activity. Wells with low luminescence indicate inhibition of the kinase by the pyrrole compound. Calculate the percent inhibition for each compound relative to controls.

Structure-Based Drug Design (SBDD): A More Rational Approach

When the three-dimensional structure of the target protein is known, SBDD can be a powerful tool for designing novel pyrrole-based inhibitors. This approach relies on understanding the molecular interactions between the ligand and the target's binding site.

Causality in SBDD: By visualizing the binding pocket of a target like a receptor tyrosine kinase (RTK), medicinal chemists can design pyrrole derivatives with specific substitutions that are predicted to form favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with key amino acid residues.[6] This rational design process significantly increases the probability of synthesizing potent and selective inhibitors. For example, modifications at the C(5) position of the pyrrole indolin-2-one scaffold have been shown to be crucial for activity against VEGFR-2 and PDGFRβ.[6]

III. Lead Optimization: Refining the Diamond in the Rough

Initial "hits" from screening campaigns are rarely drug-like. The lead optimization phase involves a multidisciplinary effort to improve the potency, selectivity, and pharmacokinetic properties of the lead compounds.

Structure-Activity Relationship (SAR) Studies: The Core of Optimization

SAR studies involve systematically modifying the chemical structure of a lead compound and evaluating the impact on its biological activity. This iterative process helps to identify the key chemical features required for optimal activity.[3]

Table 1: Illustrative SAR Data for a Series of Pyrrole-Based Kinase Inhibitors

| Compound ID | R1 Group | R2 Group | IC50 (nM) vs. Target Kinase |

| Lead-001 | H | Phenyl | 500 |

| LO-002 | F | Phenyl | 150 |

| LO-003 | Cl | Phenyl | 80 |

| LO-004 | Cl | 4-Fluorophenyl | 25 |

| LO-005 | Cl | 3-Pyridyl | 350 |

This is a representative table and does not reflect actual experimental data.

Causality in SAR: The data in Table 1 suggests that a halogen at the R1 position enhances potency, with chlorine being more effective than fluorine. Furthermore, a 4-fluorophenyl group at the R2 position is more favorable than an unsubstituted phenyl or a pyridyl group. This information guides the synthesis of the next generation of compounds.

Synthetic Methodologies for Pyrrole Derivatives

The ability to efficiently synthesize a diverse range of pyrrole derivatives is crucial for successful lead optimization. Several classic and modern synthetic methods are employed.[9][10]

-

Paal-Knorr Synthesis: A widely used method involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[8][11]

-

Hantzsch Pyrrole Synthesis: Involves the reaction of an α-halo ketone with a β-ketoester and an amine.[4]

-

Van Leusen Reaction: A reaction of a tosylmethyl isocyanide (TosMIC) with an α,β-unsaturated ketone or aldehyde.

These methods, often facilitated by heterogeneous or nanoparticle catalysts, allow for the "green" and efficient synthesis of bioactive pyrroles.[9][10]

IV. Preclinical Development: Bridging the Gap to the Clinic

Before a drug candidate can be tested in humans, it must undergo rigorous preclinical evaluation to assess its safety and efficacy.

In Vitro and In Vivo Pharmacological Studies

-

Cell-based Assays: The optimized pyrrole compounds are tested in a panel of cancer cell lines to determine their anti-proliferative activity.[11]

-

Animal Models of Disease: Efficacy is evaluated in relevant animal models (e.g., tumor xenograft models for anticancer agents).[12]

ADME/Tox Profiling

A critical aspect of preclinical development is to evaluate the Absorption, Distribution, Metabolism, Excretion (ADME), and Toxicity (Tox) properties of the drug candidate.

-

Metabolic Stability: Assessed by incubating the compound with liver microsomes.

-

Permeability: Measured using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).

-

Cytotoxicity: Evaluated against normal cell lines to determine the therapeutic window.[11]

-

In Vivo Toxicology: Conducted in animal models to identify potential organ toxicities.

V. Mechanism of Action Studies: Unraveling How It Works

Understanding the precise mechanism by which a pyrrole-based agent exerts its therapeutic effect is crucial for its development and clinical application.

Signaling Pathway Analysis

For a kinase inhibitor, it is important to demonstrate that it inhibits the intended signaling pathway within the cell.

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a pyrrole-based agent.

Protocol 3: Western Blot Analysis of Pathway Modulation

-

Cell Treatment: Treat cancer cells with the pyrrole-based kinase inhibitor at various concentrations for a specified time.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated (active) and total forms of the target kinase and key downstream signaling proteins.

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and a chemiluminescent substrate to visualize the protein bands.

-

Analysis: A dose-dependent decrease in the level of the phosphorylated target protein, without a significant change in the total protein level, confirms on-target activity.

VI. Clinical Development and Future Perspectives

Promising pyrrole-based drug candidates that successfully navigate preclinical development may advance to clinical trials in humans. Several pyrrole-containing compounds are currently in clinical development for various indications, particularly in oncology.[3][6]

The future of pyrrole-based drug discovery lies in the exploration of novel chemical space and the identification of new biological targets. The development of innovative synthetic methodologies will continue to be a key enabler in this endeavor.[13] Furthermore, the application of computational tools, such as artificial intelligence and machine learning, will likely accelerate the design and optimization of the next generation of pyrrole-based therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 7. researchgate.net [researchgate.net]

- 8. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benthamdirect.com [benthamdirect.com]

- 11. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation | MDPI [mdpi.com]

- 12. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

A Comprehensive Technical Guide to the Natural Sources of Pyrrole-2-Carboxaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the natural origins of pyrrole-2-carboxaldehyde and its derivatives. These heterocyclic compounds, featuring a pyrrole ring with a formyl group at the C-2 position, are of significant interest due to their diverse and potent biological activities. This document will delve into their origins in fungi, plants, and marine and other microorganisms, their biosynthetic pathways, methods for their isolation and characterization, and their potential applications in drug discovery and development.

Introduction: The Significance of Pyrrole-2-Carboxaldehyde Derivatives

Pyrrole-2-carboxaldehyde and its derivatives constitute a fascinating class of natural products. Their structural backbone, a simple five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The natural world is a rich repository of these molecules, which have been isolated from a wide array of organisms.[1][2][3] These compounds exhibit a broad spectrum of physiological activities, including neuroprotective, antimicrobial, and enzyme-inhibiting properties, making them attractive starting points for the development of new therapeutic agents.[4][5]

A key aspect of the chemistry of many naturally occurring pyrrole-2-carboxaldehydes is their formation through the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars.[1] However, dedicated enzymatic pathways for their biosynthesis are also known, highlighting the diverse chemical strategies employed by nature to construct these valuable molecules.[1][6][7]

This guide will provide a structured overview of the current knowledge in this field, offering insights into the causality behind experimental choices for isolation and characterization, and grounding all information in authoritative scientific literature.

Natural Sources and Bioactivities

Pyrrole-2-carboxaldehyde derivatives are widespread in nature. The following sections will detail their occurrence in various organisms and the biological activities associated with the isolated compounds.

Fungal Kingdom: A Prolific Source

Fungi, particularly edible and medicinal mushrooms, are a significant source of pyrrole-2-carboxaldehyde derivatives.[1][2] These compounds contribute to the flavor and aroma of many mushroom species and possess interesting pharmacological properties.

One notable example is a pyrrole-2-carboxaldehyde derivative isolated from the edible mushroom Mycoleptodonoides aitchisonii. This compound has been shown to exhibit potent inducing activity of NAD(P)H quinone oxidoreductase (NQO1), an important enzyme in cellular detoxification pathways.[1] Endophytic fungi, such as Fusarium incarnatum isolated from the mangrove plant Aegiceras corniculatum, have also been found to produce pyrrole and indole alkaloids, including derivatives of pyrrole-2-carboxaldehyde.[1]

The Plant Kingdom: A Diverse Chemical Arsenal

Plants produce a vast array of secondary metabolites, including a variety of pyrrole-2-carboxaldehyde derivatives. These compounds are often found in roots, leaves, and seeds and can possess a range of biological activities.[1][2]

A noteworthy example comes from the seeds of the "miracle tree," Moringa oleifera. Researchers have isolated seven novel pyrrole-2-carbaldehydes, named pyrrolemorines A-G, from an aqueous extract of these seeds. Several of these compounds, including pyrrolemorine A and E, demonstrated significant neuroprotective effects in a cell-based model of stroke.[4]

The roots of Angelica dahurica, a plant used in traditional Chinese medicine, have yielded six new and five known pyrrole-2-carboxaldehyde derived alkaloids.[8] Several of these compounds exhibited inhibitory activity against acetylcholinesterase, an enzyme implicated in Alzheimer's disease.[8]

The formation of some of these derivatives in plants is attributed to the Maillard reaction, particularly in processed plant materials like roasted chicory root and raw cane sugar, where they contribute to the characteristic flavors.[2]

Marine Organisms: A Treasure Trove of Unique Derivatives

The marine environment is a rich source of structurally unique and biologically active natural products. Marine sponges, in particular, have been found to produce a variety of pyrrole-2-carboxaldehyde derivatives.[2]

For instance, the marine sponge Oscarella lobularis is known to produce several saturated and unsaturated 3-alkyl-pyrrole-2-carboxaldehyde derivatives.[2] Similarly, the sponge Laxosuberites sp. has also been a source of these compounds.[2] The biological activities of these marine-derived compounds are an active area of research, with potential applications in various therapeutic areas.

Other Microorganisms

Beyond fungi and marine microbes, other microorganisms also contribute to the diversity of naturally occurring pyrrole-2-carboxaldehydes. For example, the bacterium Streptomyces albus produces 4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde, a precursor to bioactive pigments like prodigiosins and tambjamines.[9]

Biosynthesis: Nature's Synthetic Strategies

The formation of pyrrole-2-carboxaldehyde derivatives in nature follows two primary routes: non-enzymatic Maillard reactions and specific enzymatic pathways.

The Maillard Reaction: A Non-Enzymatic Pathway

The Maillard reaction is a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. This reaction is responsible for the browning and flavor development in many cooked foods. It is also a significant source of pyrrole-2-carboxaldehyde derivatives in natural products, particularly those that have undergone some form of processing or aging.[1]

The proposed mechanism for the formation of N-substituted-5-hydroxymethyl-2-formyl-pyrroles involves the condensation of an amino acid with a reducing sugar, such as glucose, to form a Schiff base. This intermediate then undergoes a series of rearrangements and cyclization reactions to yield the final pyrrole product.[1]

References

- 1. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrrole-2-carbaldehydes with neuroprotective activities from Moringa oleifera seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. mdpi.com [mdpi.com]

- 7. sciprofiles.com [sciprofiles.com]

- 8. Pyrrole 2-carbaldehyde derived alkaloids from the roots of Angelica dahurica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

The Pyrrole Scaffold: A Privileged Core in Modern Drug Discovery - An In-depth Guide to Structure-Activity Relationships

Abstract

The pyrrole ring, a five-membered aromatic heterocycle, stands as a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic pharmaceuticals.[1][2][3] Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of pharmacological activity, making it a privileged scaffold in the design of novel therapeutic agents. This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of pyrrole derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into the fundamental principles governing how structural modifications of the pyrrole core influence biological activity, examine key therapeutic areas where pyrrole derivatives have made a significant impact, and provide practical methodologies for SAR investigation.

Introduction: The Enduring Significance of the Pyrrole Nucleus

The prevalence of the pyrrole motif in vital biological molecules like heme, chlorophyll, and vitamin B12 underscores its fundamental role in nature.[4] This has inspired medicinal chemists to harness the pyrrole core for the development of a wide array of drugs with diverse therapeutic applications, including anti-inflammatory, antimicrobial, anticancer, and cholesterol-lowering agents.[2][5][6][7] The pyrrole ring's π-electron-rich system, coupled with the lone pair of electrons on the nitrogen atom, allows it to participate in various non-covalent interactions with biological targets, such as hydrogen bonding, π-π stacking, and hydrophobic interactions. Furthermore, the pyrrole scaffold's planarity and ability to be readily functionalized at multiple positions provide a versatile template for creating libraries of compounds with diverse pharmacological profiles.[8][9]

This guide will systematically dissect the SAR of pyrrole derivatives, moving from general principles to specific, clinically relevant examples.

Fundamental Principles of Pyrrole SAR

The biological activity of a pyrrole derivative is intricately linked to the nature, position, and orientation of substituents on the pyrrole ring. Understanding these relationships is paramount for rational drug design.

Substitution on the Pyrrole Nitrogen (N1)

The substituent at the N1 position significantly influences the molecule's overall properties.

-

Steric Bulk: Large, bulky groups on the nitrogen can introduce steric hindrance, which may either enhance binding by promoting a specific conformation or decrease activity by preventing access to the target's active site.

-

Electronic Effects: Electron-withdrawing groups (EWGs) at N1 decrease the electron density of the pyrrole ring, making it less susceptible to oxidation and modulating its interaction with electron-rich pockets in a protein. Conversely, electron-donating groups (EDGs) can enhance the ring's nucleophilicity.

-

Lipophilicity: The nature of the N1 substituent plays a crucial role in the molecule's lipophilicity (logP), which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Substitution on the Pyrrole Carbons (C2, C3, C4, C5)

The positions of substituents on the carbon atoms of the pyrrole ring are critical for determining biological activity and selectivity.

-

Pharmacophore Elements: Specific functional groups at these positions often act as key pharmacophoric elements, directly interacting with the biological target. For instance, a carboxylic acid group at C2 is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) containing a pyrrole core.[10]

-

Bioisosteric Replacements: The strategic replacement of functional groups with bioisosteres can lead to improved potency, selectivity, and pharmacokinetic profiles. For example, replacing a carboxylic acid with a tetrazole ring can maintain the acidic character while potentially improving metabolic stability.

-

Stereochemistry: When chiral centers are introduced through substitution, the stereochemistry can have a profound impact on biological activity. One enantiomer may exhibit significantly higher potency than the other, as seen in the case of Atorvastatin.

Therapeutic Applications and Case Studies

The versatility of the pyrrole scaffold is evident in the broad range of therapeutic areas where its derivatives have found application.

Anti-inflammatory Agents: The NSAID Connection

Pyrrole-containing compounds are prominent in the class of non-steroidal anti-inflammatory drugs (NSAIDs). Their mechanism of action typically involves the inhibition of cyclooxygenase (COX) enzymes.[11]

-

Tolmetin: This NSAID features a 1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetic acid structure.[11][12] The acetic acid moiety at the C2 position is crucial for its COX inhibitory activity. SAR studies on Tolmetin have revealed that:

-

Replacement of the 5-p-toluoyl group with a p-chlorobenzoyl group has little effect on activity, but a 4-methyl-5-p-chlorobenzoyl analog is four times more potent.[12]

-

Substituting the chloro group with a p-methyl group can block oxidative metabolism, thereby increasing the duration of action.[12]

-

A propionic acid analogue is less potent than the acetic acid derivative.[12]

-

-

Ketorolac: Another potent NSAID, Ketorolac, incorporates a fused pyrrole ring system.

A general SAR for pyrrole-based COX inhibitors often points to the necessity of an acidic group and specific hydrophobic substituents to mimic the binding of the natural substrate, arachidonic acid, to the COX active site.[10]

Anticancer Agents: Targeting Cellular Proliferation

The pyrrole scaffold is a key component in numerous anticancer agents that target various cellular pathways.[7][13]

-

Sunitinib: This multi-targeted receptor tyrosine kinase (RTK) inhibitor, used in the treatment of renal cell carcinoma and other cancers, features a pyrrole ring as a central linking element. The high basicity of the pyrrole ring contributes to the overall properties of the molecule.[2]

-

Tubulin Polymerization Inhibitors: Certain 3-aroyl-1-arylpyrrole (ARAP) derivatives have shown potent inhibition of tubulin polymerization, a key process in cell division.[14] For these compounds, both the 1-phenyl ring and the 3-(3,4,5-trimethoxyphenyl)carbonyl moieties are essential for their potent activity.[14]

The anticancer activity of pyrrole derivatives is often attributed to their ability to interact with key enzymes like kinases and to disrupt cellular processes such as microtubule dynamics and angiogenesis.[3][7][15]

Antimicrobial Agents: Combating Infectious Diseases

Pyrrole derivatives have demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.[16][17][18]

-

Pyrrolnitrin: This natural product, produced by Pseudomonas pyrrocinia, exhibits broad-spectrum antifungal activity.

-

Synthetic Derivatives: The introduction of halogen substitutions, particularly at the C4 position of the pyrrole ring, has been shown to be closely related to antibacterial activity.[16] The presence of electron-withdrawing groups, such as nitro groups, can also enhance antimicrobial efficacy.[3]

Cholesterol-Lowering Agents: The Statin Revolution

-

Atorvastatin (Lipitor): One of the best-selling drugs of all time, Atorvastatin, is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. The central pyrrole ring in Atorvastatin is crucial for its activity. Key SAR insights for Atorvastatin include:

-

The (3R,5R)-dihydroxyheptanoic acid side chain is essential for its inhibitory activity, mimicking the structure of the HMG-CoA intermediate.

-

The p-fluorophenyl group and the isopropyl group on the pyrrole ring contribute to the hydrophobic interactions within the active site of HMG-CoA reductase.

-

The specific stereochemistry of the hydroxyl groups is vital for its biological activity.

-

Methodologies for SAR Determination

A combination of experimental and computational techniques is employed to elucidate the SAR of pyrrole derivatives.

Chemical Synthesis and Library Generation

The synthesis of focused libraries of pyrrole derivatives with systematic variations in their substitution patterns is a cornerstone of SAR studies. Common synthetic methods include:

-

Paal-Knorr Synthesis: The condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[19][20]

-

Hantzsch Pyrrole Synthesis: The reaction of a β-haloketone or aldehyde with ammonia/primary amine and a β-ketoester.[19][20]

-

Multi-component Reactions: One-pot reactions that allow for the rapid generation of diverse pyrrole derivatives.[5][21]

Experimental Protocol: A Generalized Paal-Knorr Pyrrole Synthesis

-

Reactant Preparation: Dissolve the 1,4-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid).

-

Amine Addition: Add the primary amine or ammonium salt (1-1.2 equivalents) to the solution.

-

Reaction: Heat the reaction mixture to reflux for a specified period (typically 1-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired pyrrole derivative.

Biological Assays

The synthesized compounds are then evaluated in a battery of in vitro and in vivo assays to determine their biological activity. These can range from enzyme inhibition assays to cell-based proliferation assays and animal models of disease.

Data Presentation: In Vitro COX-2 Inhibition by Novel Pyrrole Derivatives

| Compound | R1 Substituent | R2 Substituent | COX-2 IC50 (µM) |

| 1a | -CH3 | -H | 15.2 |

| 1b | -CH3 | -Cl | 5.8 |

| 1c | -CH3 | -OCH3 | 12.1 |

| 2a | -Ph | -H | 8.9 |

| 2b | -Ph | -Cl | 2.1 |

| 2c | -Ph | -OCH3 | 7.5 |

| Celecoxib | (Reference) | 0.05 |

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Computational Approaches

In silico methods play an increasingly important role in modern SAR studies.

-